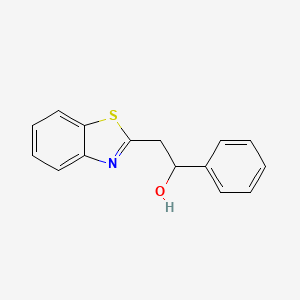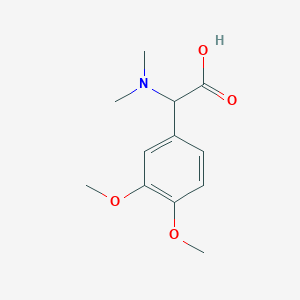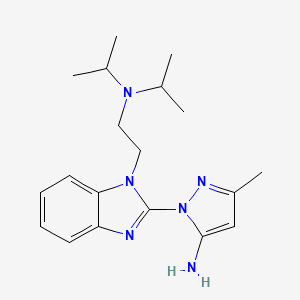
4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile is an organic compound with a complex structure It is characterized by the presence of a nitrile group attached to a benzene ring, which is further substituted with a methyl group and an oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the alkylation of benzeneacetonitrile with a suitable alkylating agent, followed by oxidation to introduce the oxopropyl group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are crucial to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring provides a stable framework for further functionalization. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetonitrile
- 4-Methylbenzeneacetonitrile
- Alpha-(1-oxopropyl)-benzeneacetonitrile
Comparison: 4-Methyl-alpha-(1-oxopropyl)-benzeneacetonitrile is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
TWIWIGZGQSDOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)

![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)





![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)


![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
